molecular formula C9H11N3O4 B11883138 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11883138
M. Wt: 225.20 g/mol
InChI Key: FAKRORAZIKZALJ-UHFFFAOYSA-N
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Description

2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of 6-hydroxy-2-morpholin-4-yl-pyrimidine-4-carboxylic acid with trimethylsilyl diazomethane in a mixture of methanol and toluene at low temperatures . This reaction yields the desired compound with high purity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The key is to maintain the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The morpholino group can be substituted with other functional groups to create a variety of analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce a range of functionalized analogs.

Scientific Research Applications

2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with xanthine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body .

Comparison with Similar Compounds

Uniqueness: 2-Morpholino-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its morpholino group, which enhances its binding affinity and specificity towards xanthine oxidase. This structural feature distinguishes it from other similar compounds and contributes to its potent inhibitory activity.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2-morpholin-4-yl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11N3O4/c13-7-5-6(8(14)15)10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13)

InChI Key

FAKRORAZIKZALJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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